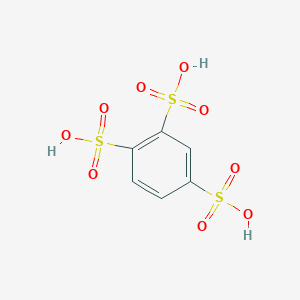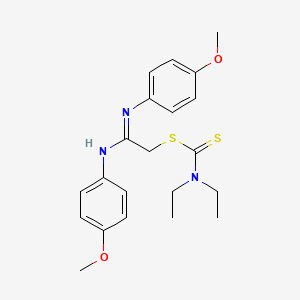
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester is a complex organic compound It belongs to the class of carbamodithioic acids and is characterized by the presence of methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester typically involves the reaction of diethyl carbamodithioate with 4-methoxyaniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s unique structure may offer therapeutic potential, such as in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to these targets, influencing the compound’s activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamodithioic acids and esters with different substituents. Examples might be:
- Carbamodithioic acid, diethyl-, 2-((4-chlorophenyl)amino)-2-((4-chlorophenyl)imino)ethyl ester
- Carbamodithioic acid, diethyl-, 2-((4-nitrophenyl)amino)-2-((4-nitrophenyl)imino)ethyl ester
Uniqueness
What sets carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester apart is the presence of methoxy groups, which can influence its reactivity, binding properties, and overall biological activity. These unique features make it a compound of interest for further study and application.
Propiedades
Número CAS |
105858-93-3 |
|---|---|
Fórmula molecular |
C21H27N3O2S2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
[2-(4-methoxyanilino)-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H27N3O2S2/c1-5-24(6-2)21(27)28-15-20(22-16-7-11-18(25-3)12-8-16)23-17-9-13-19(26-4)14-10-17/h7-14H,5-6,15H2,1-4H3,(H,22,23) |
Clave InChI |
WYDYSOVZDXKIMI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


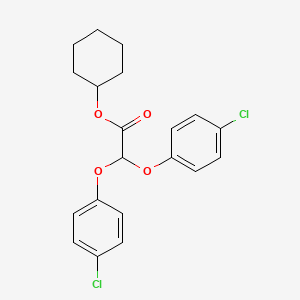
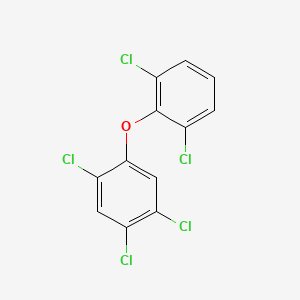
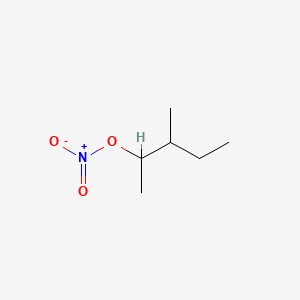


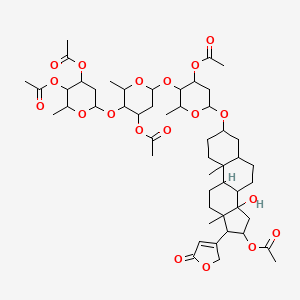


![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)



